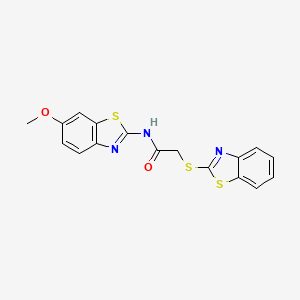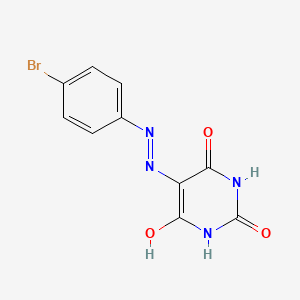
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a complex organic compound featuring two benzothiazole rings connected via a sulfanyl group and an acetamide linkage. Benzothiazoles are known for their diverse biological activities and are commonly found in pharmaceuticals, agrochemicals, and dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Rings: The benzothiazole rings can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde or ketone under acidic conditions.
Sulfanyl Linkage Formation: The sulfanyl group is introduced by reacting one of the benzothiazole rings with a thiol compound, such as thiourea, under basic conditions.
Acetamide Linkage Formation: The final step involves the acylation of the sulfanyl-linked benzothiazole with an acetamide derivative, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole rings, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Applications De Recherche Scientifique
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive benzothiazole moieties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
6-Methoxybenzothiazole: Studied for its antimicrobial properties.
N-Acetylbenzothiazole: Explored for its potential as a pharmaceutical intermediate.
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is unique due to its dual benzothiazole structure linked by a sulfanyl group and an acetamide linkage. This configuration provides a combination of properties from both benzothiazole rings, enhancing its biological activity and making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H13N3O2S3 |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H13N3O2S3/c1-22-10-6-7-12-14(8-10)24-16(18-12)20-15(21)9-23-17-19-11-4-2-3-5-13(11)25-17/h2-8H,9H2,1H3,(H,18,20,21) |
Clé InChI |
SPKXVDBSXKNHFV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11539836.png)
![6-[(1E)-2-(2,5-dimethoxyphenyl)vinyl]-5-nitropyrimidine-2,4-diol](/img/structure/B11539843.png)
![(1S,2S,3aR)-7-chloro-1-[(4-chlorophenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11539851.png)
![4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11539855.png)
![(1Z)-1-[2-(benzyloxy)-5-bromobenzylidene]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11539863.png)
![N-(4-Methoxyphenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11539874.png)



![2,7-dimethyl-N'-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11539910.png)
![N-[(N'-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B11539912.png)
![N'-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11539916.png)
![(4R)-2-amino-5-hydroxy-4-(2-nitrophenyl)-8-[(Z)-(phenylimino)methyl]-4H-chromene-3-carbonitrile](/img/structure/B11539930.png)
![4-bromo-2-chloro-6-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11539931.png)
